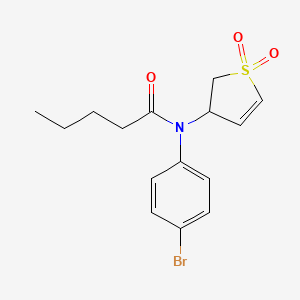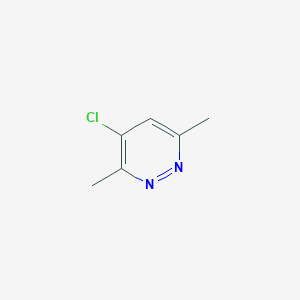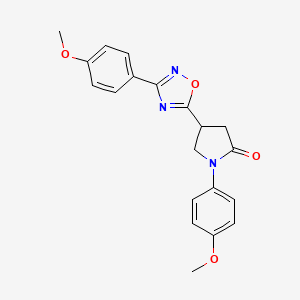
1,7-Dihydroxynaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dihydroxynaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H8O4 . It is a naphthalene derivative carrying two hydroxyl (-OH) groups and a carboxylic acid group . The compound is typically available as a yellowish to white powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a bicyclic compound made up of two fused benzene rings. Attached to this core are two hydroxyl groups and one carboxylic acid group . The molecular weight of the compound is 204.18 .Physical And Chemical Properties Analysis
This compound is a yellowish to white powder . The compound has a molecular weight of 204.18 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Coordination Polymer Formation : A study by Phukan and Baruah (2014) explored the inclusion of 3-hydroxynaphthalene-2-carboxylic acid in the grid-like structure of a coordination-polymer formed from 1,3-bis(4-pyridyl)propane with cadmium(II) chloride. This highlights the potential of naphthalene carboxylic acids in creating complex molecular structures (Phukan & Baruah, 2014).
Bromination Chemistry : Cooke, Johnson, and Owen (1960) investigated the bromination of 2,7-dihydroxynaphthalene, leading to various bromo derivatives. This research provides insights into the reactivity of naphthalene derivatives in substitution reactions (Cooke, Johnson, & Owen, 1960).
Phthalates and Health : A paper by Hauser and Calafat (2005) reviewed the uses and metabolism of phthalates, including those related to naphthalene carboxylic acids, and their health effects in human populations. This demonstrates the biological relevance of such compounds (Hauser & Calafat, 2005).
Chiral Sensing : Mei and Wolf (2004) prepared a chiral 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of various chiral carboxylic acids. This highlights the application of naphthalene carboxylic acids in enantioselective sensing (Mei & Wolf, 2004).
Fluorescent Labeling in HPLC Analysis : Gatti, Cavrini, and Roveri (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorogenic labeling reagent in HPLC separation of biologically active carboxylic acids. This research shows the role of naphthalene derivatives in analytical chemistry (Gatti, Cavrini, & Roveri, 1992).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1,7-dihydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-7-3-1-6-2-4-8(11(14)15)10(13)9(6)5-7/h1-5,12-13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHMTTBBZBUJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2709366.png)
![(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2709369.png)

![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)
![2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709374.png)

![[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2709376.png)


![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)
![8-((4-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2709380.png)

![N-(2,4-difluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2709382.png)
